molecular formula C16H27NO6 B1464224 1,3-Di(tert-butyl) 4-methyl 1,3,4-pyrrolidinetricarboxylate CAS No. 1353502-44-9

1,3-Di(tert-butyl) 4-methyl 1,3,4-pyrrolidinetricarboxylate

Cat. No.: B1464224
CAS No.: 1353502-44-9
M. Wt: 329.39 g/mol
InChI Key: UCDILZVSBMKGTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Di(tert-butyl) 4-methyl 1,3,4-pyrrolidinetricarboxylate is a chemical compound belonging to the class of pyrrolidine carboxylates. It is characterized by the presence of tert-butyl groups and a methyl group attached to a pyrrolidine ring. This compound is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 389.5 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di(tert-butyl) 4-methyl 1,3,4-pyrrolidinetricarboxylate typically involves the reaction of tert-butyl esters with a pyrrolidine derivative. The reaction conditions often include the use of organic solvents such as ethanol or pentane, and the process may require cooling to low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Di(tert-butyl) 4-methyl 1,3,4-pyrrolidinetricarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted pyrrolidine derivatives .

Scientific Research Applications

1,3-Di(tert-butyl) 4-methyl 1,3,4-pyrrolidinetricarboxylate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1,3-Di(tert-butyl) 4-methyl 1,3,4-pyrrolidinetricarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1,3-Di-tert-butylbenzene: A similar compound with tert-butyl groups attached to a benzene ring.

    2,6-Di-tert-butyl-4-methylpyridine: Another compound with tert-butyl groups and a methyl group attached to a pyridine ring.

    Me4tButylXphos: A phosphine ligand with tert-butyl groups and methyl groups.

Uniqueness

1,3-Di(tert-butyl) 4-methyl 1,3,4-pyrrolidinetricarboxylate is unique due to its specific structure, which includes a pyrrolidine ring with tert-butyl and methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-O,3-O-ditert-butyl 4-O-methyl pyrrolidine-1,3,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO6/c1-15(2,3)22-13(19)11-9-17(8-10(11)12(18)21-7)14(20)23-16(4,5)6/h10-11H,8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDILZVSBMKGTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CN(CC1C(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Di(tert-butyl) 4-methyl 1,3,4-pyrrolidinetricarboxylate
Reactant of Route 2
Reactant of Route 2
1,3-Di(tert-butyl) 4-methyl 1,3,4-pyrrolidinetricarboxylate
Reactant of Route 3
Reactant of Route 3
1,3-Di(tert-butyl) 4-methyl 1,3,4-pyrrolidinetricarboxylate
Reactant of Route 4
Reactant of Route 4
1,3-Di(tert-butyl) 4-methyl 1,3,4-pyrrolidinetricarboxylate
Reactant of Route 5
Reactant of Route 5
1,3-Di(tert-butyl) 4-methyl 1,3,4-pyrrolidinetricarboxylate
Reactant of Route 6
Reactant of Route 6
1,3-Di(tert-butyl) 4-methyl 1,3,4-pyrrolidinetricarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.